

In Vivo Showdown: TAS3681 Demonstrates Potent Antitumor Activity Against Advanced Prostate Cancer

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Compound of Interest

Compound Name: TAS3681

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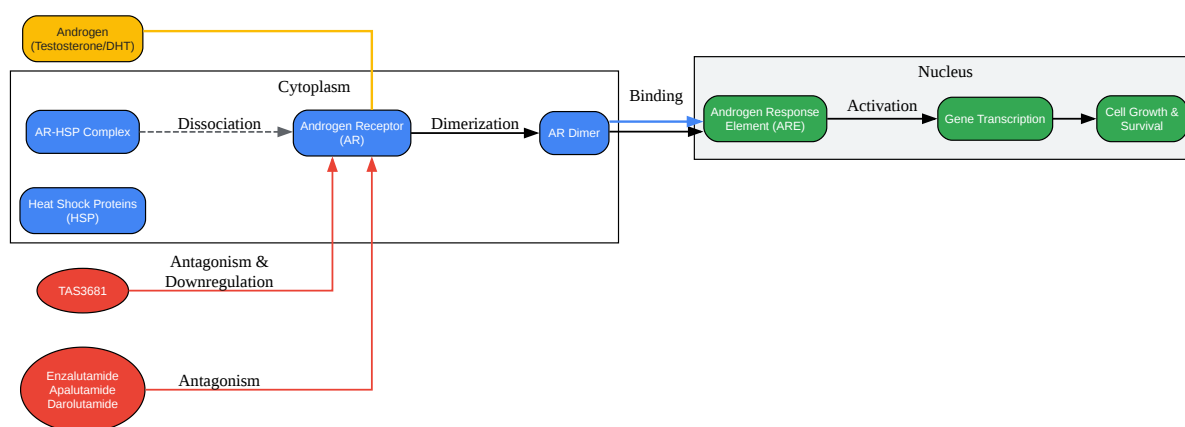
New preclinical data highlights the robust in vivo antitumor efficacy of **TAS3681**, a novel androgen receptor (AR) antagonist, demonstrating significant tumor growth inhibition in prostate cancer models, including those resistant to current therapies. These findings position **TAS3681** as a promising therapeutic candidate for patients with advanced prostate cancer.

This guide provides a comparative overview of the in vivo validation of **TAS3681**'s antitumor activity against other leading androgen receptor inhibitors: enzalutamide, apalutamide, and darolutamide. The data presented is compiled from various preclinical studies, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating the therapeutic potential of these agents.

Mechanism of Action: A Dual Approach to Combat Resistance

TAS3681 distinguishes itself through a dual mechanism of action. It not only acts as a potent antagonist of the androgen receptor, preventing its activation by androgens, but it also promotes the downregulation of both full-length AR and its splice variants.^{[1][2]} These splice variants, particularly AR-V7, are a known mechanism of resistance to second-generation AR inhibitors like enzalutamide. By reducing the total pool of AR protein, **TAS3681** has the potential to overcome this resistance and provide a durable therapeutic response.

The androgen receptor signaling pathway plays a critical role in the growth and survival of prostate cancer cells. The binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR triggers a cascade of events leading to the transcription of genes that promote cell proliferation and survival. **TAS3681** and other AR antagonists disrupt this pathway by competitively binding to the AR, thereby inhibiting its function.



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Figure 1: Androgen Receptor Signaling Pathway and Inhibition by **TAS3681** and Comparators.

Comparative In Vivo Antitumor Activity

The following tables summarize the quantitative data from preclinical xenograft studies evaluating the antitumor activity of **TAS3681**, enzalutamide, apalutamide, and darolutamide in various prostate cancer models. It is important to note that these studies were not conducted head-to-head in a single experiment, and thus direct comparisons should be made with caution, considering the differences in experimental design.

Table 1: In Vivo Efficacy of **TAS3681** in an Enzalutamide-Resistant Prostate Cancer Xenograft Model

Cell Line	Animal Model	Treatment	Dosing Schedule	Tumor Growth Inhibition (%)	Reference
SAS MDV No. 3-14 (AR-V7 positive)	Castrated SCID mice	TAS3681 (22.5 mg/kg)	Orally, twice a day for 14 days	Strong antitumor efficacy	[1] [3]

Table 2: In Vivo Efficacy of Enzalutamide in Prostate Cancer Xenograft Models

Cell Line	Animal Model	Treatment	Dosing Schedule	Tumor Growth Inhibition (%)	Reference
VCaP	Castrated CB17 SCID mice	Enzalutamide (10 mg/kg)	Oral gavage, daily	Significant reduction in tumor burden	[4] [5]
22Rv1	Castrated nude mice	Enzalutamide (10 or 30 mg/kg)	Oral gavage, 6 days/week	No significant effect	[6]
VCaP (orthotopic)	N/A	Enzalutamide	28 days	Significant reduction in tumor growth	[7]

Table 3: In Vivo Efficacy of Apalutamide in a Prostate Cancer Xenograft Model

Cell Line	Animal Model	Treatment	Dosing Schedule	Tumor Weight Reduction vs. Control	Reference
LNCaP	Castrated nude mice	Apalutamide (10 mg/kg)	Daily intraperitoneal injections for 3 weeks	Reduced tumor weight (320.4 ± 45.5 vs. 380.4 ± 37.0)	[8] [9]

Table 4: In Vivo Efficacy of Darolutamide in Prostate Cancer Xenograft Models

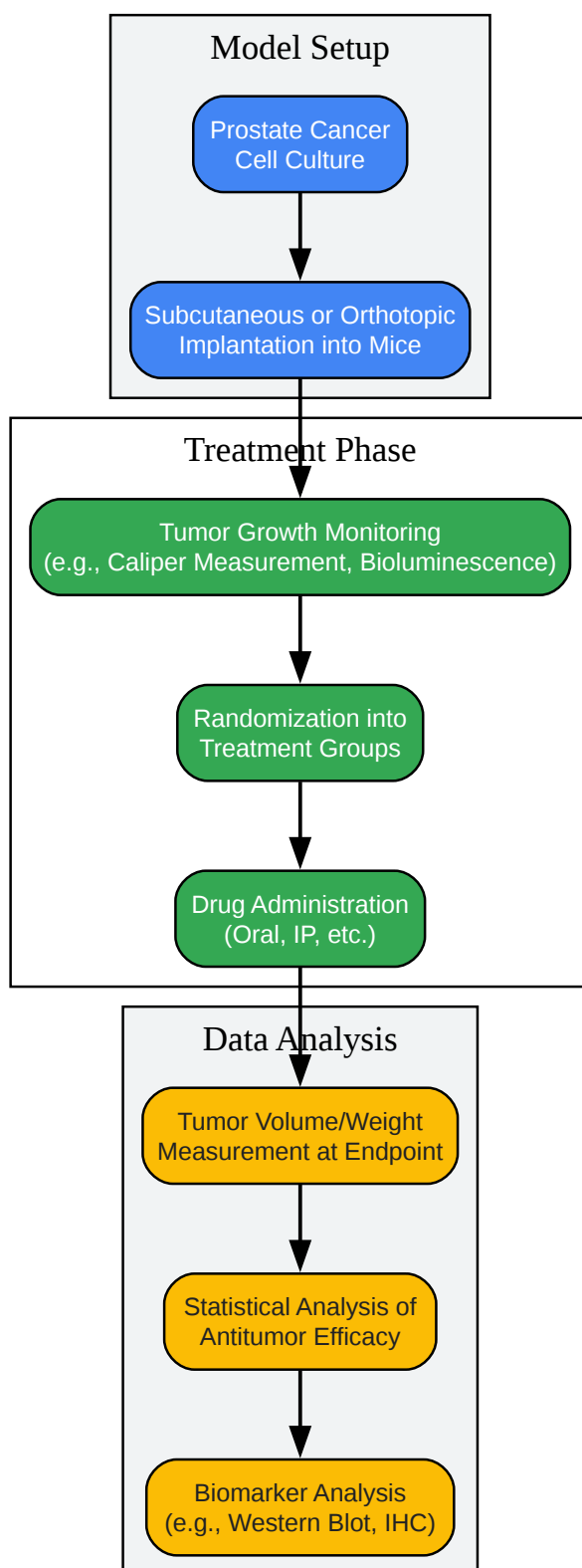
Cell Line	Animal Model	Treatment	Dosing Schedule	Tumor Growth Inhibition (T/C value)	Reference
VCaP	CB17-Scid mice	Darolutamide (100 mg/kg)	Orally, twice daily	0.87 (not significant)	[10]
22Rv1	N/A	Darolutamide (100 mg/kg)	Orally, twice daily	Additive effect with PSMA-TTC	[11]
PC346C	N/A	Darolutamide (200 mg/kg)	Orally, daily	Minimal effect as monotherapy	[12]

Experimental Protocols

The following provides an overview of the methodologies employed in the key in vivo experiments cited in this guide.

General Xenograft Tumor Model Protocol

A standardized workflow is typically followed for establishing and evaluating the efficacy of therapeutic agents in prostate cancer xenograft models.



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Figure 2: General Workflow for In Vivo Xenograft Studies.

Specific Methodologies

- **TAS3681** in Enzalutamide-Resistant Xenograft Model:
 - Cell Line: SAS MDV No. 3-14, an enzalutamide-resistant human prostate cancer cell line expressing AR-V7.[\[1\]](#)[\[3\]](#)
 - Animal Model: Male castrated severe combined immunodeficient (SCID) mice.[\[13\]](#)
 - Tumor Implantation: SAS MDV No. 3-14 cells were implanted subcutaneously into the right flank of the mice.[\[13\]](#)
 - Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups. **TAS3681** was administered orally twice a day for 14 days at a dose of 22.5 mg/kg.[\[13\]](#)
 - Efficacy Assessment: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. Serum PSA levels and AR protein levels in the tumors were also analyzed.[\[13\]](#)
- Enzalutamide in VCaP Xenograft Model:
 - Cell Line: VCaP, a human prostate cancer cell line that overexpresses wild-type AR.[\[4\]](#)
 - Animal Model: Male castrated CB17 SCID mice.[\[4\]](#)
 - Tumor Implantation: VCaP cells were implanted subcutaneously.[\[4\]](#)
 - Treatment: Enzalutamide was administered daily by oral gavage at a dose of 10 mg/kg.[\[4\]](#)
 - Efficacy Assessment: Tumor growth was monitored, and at the end of the study, tumor burden was assessed.[\[5\]](#)
- Apalutamide in LNCaP Xenograft Model:
 - Cell Line: LNCaP, an androgen-sensitive human prostate cancer cell line.[\[8\]](#)[\[9\]](#)
 - Animal Model: Male castrated nude mice.[\[8\]](#)[\[9\]](#)

- Tumor Implantation: LNCaP cells were injected subcutaneously.
- Treatment: Apalutamide was administered daily via intraperitoneal injection at a dose of 10 mg/kg for three weeks.[8][9]
- Efficacy Assessment: Tumor weight was measured at the end of the experiment.[8][9]
- Darolutamide in VCaP Xenograft Model:
 - Cell Line: VCaP.[10]
 - Animal Model: Male CB17-Scid mice.[10]
 - Tumor Implantation: VCaP cells were inoculated subcutaneously.[10]
 - Treatment: Darolutamide was administered orally twice daily at a dose of 100 mg/kg.[10]
 - Efficacy Assessment: Tumor growth was monitored, and the tumor-to-control (T/C) ratio was calculated to determine efficacy.[10]

Conclusion

The in vivo data presented in this guide underscore the potent antitumor activity of **TAS3681**, particularly in the context of enzalutamide resistance. Its unique dual mechanism of AR antagonism and downregulation offers a compelling strategy to overcome the challenges of acquired resistance in advanced prostate cancer. While direct comparative studies are needed for a definitive conclusion, the available preclinical evidence suggests that **TAS3681** is a highly promising therapeutic agent with the potential to make a significant impact on the treatment landscape of prostate cancer. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients.

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